molecular formula C4H11O4P B048627 Diethylphosphate CAS No. 598-02-7

Diethylphosphate

Cat. No.: B048627
CAS No.: 598-02-7
M. Wt: 154.10 g/mol
InChI Key: UCQFCFPECQILOL-UHFFFAOYSA-N
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Description

Diethylphosphate (DEP, C₄H₁₁O₄P) is a dialkyl phosphate ester and a primary metabolite of organophosphate pesticides (OPPs) such as chlorpyrifos and parathion . Structurally, it consists of a central phosphorus atom bonded to two ethoxy groups and one hydroxyl group. DEP is recognized for its neurotoxic properties and is widely used as a biomarker for assessing human exposure to OPPs . Notably, DEP accumulates in biological matrices, including urine and amniotic fluid, due to its lipophilic nature, and has been linked to adverse health outcomes such as diabetes and developmental toxicity .

In industrial applications, DEP serves as a precursor for synthesizing ionic liquids (e.g., 1-ethyl-3-methylimidazolium this compound) with high solvent capacity for terephthalic acid and as a modifying group in anticancer drugs like phosphosulindac .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylphosphate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] In this reaction, phosphorus trichloride reacts with ethanol to produce this compound, hydrogen chloride, and ethyl chloride .

Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Diethylphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Phosphorous acid.

    Transesterification: Various phosphonate esters.

    P-Alkylation: Alkylated phosphonates.

Scientific Research Applications

Chemical Applications

1. Synthesis of Organophosphorus Compounds

  • Diethylphosphate serves as a key reagent in the synthesis of various organophosphorus compounds. Its high reactivity allows it to participate in numerous chemical reactions, making it an essential building block in organic synthesis .

2. Catalysis

  • DEP is utilized as a catalyst in various chemical reactions. Its ability to facilitate reactions involving phosphorus-containing compounds enhances the efficiency and selectivity of synthetic processes.

Biological Applications

1. Endocrine Disruption Studies

  • Research indicates that chronic exposure to DEP can disrupt thyroid hormone regulation. A study demonstrated that DEP exposure led to thyroid-related hormone disorders and abnormal gene expression in rat models . This highlights DEP's potential as an endocrine-disrupting chemical, necessitating caution in its use and exposure.

2. Effects on Gut Microbiota

  • DEP has been shown to influence gut microbiota composition, leading to alterations in metabolic processes and immune responses. Specifically, exposure resulted in increased populations of certain beneficial bacteria while decreasing pro-inflammatory markers . This suggests potential implications for health and disease management.

Medical Applications

1. Therapeutic Research

  • Ongoing studies are investigating the therapeutic potential of DEP through its interactions with biological molecules. Its role as a non-specific metabolite of organophosphorus pesticides positions it as a candidate for further exploration in toxicology and pharmacology .

2. Biomarker for Exposure

  • DEP is frequently measured in biological samples, such as urine, as a biomarker for exposure to organophosphate pesticides like chlorpyrifos. This application is critical for assessing environmental and occupational health risks associated with pesticide exposure .

Industrial Applications

1. Production of Flame Retardants and Plasticizers

  • In industrial settings, this compound is used in the manufacture of flame retardants and plasticizers. These applications leverage its chemical properties to enhance material performance and safety .

Case Studies

Study Focus Findings
MDPI Study (2019)Effects on body weight and food compositionChronic exposure led to significant weight loss at high doses; no neurotoxicity compared to other organophosphates .
PubMed Study (2020)Endocrine disruptionChronic DEP exposure resulted in thyroid hormone disorders; molecular docking studies indicated strong interactions with thyroid-related proteins .
PMC Study (2019)Gut microbiota analysisDEP altered gut microbiota composition, enhancing beneficial bacteria while reducing inflammatory markers .

Comparison with Similar Compounds

Hydrolysis Reactivity and Transition States

DEP exhibits distinct hydrolysis kinetics compared to structurally related organophosphates. The βeq value (a measure of transition state advancement during hydrolysis) for DEP is 1.87, significantly higher than diphenylphosphate (1.30) and diphenylphosphinate (1.22), indicating a less electronegative substituent effect from ethoxy groups compared to phenyl or methyl groups . This results in a more synchronous transition state for DEP hydrolysis, moderating its electrophilicity and reactivity relative to analogs (Table 1).

Table 1: Hydrolysis βeq Values of Organophosphates

Compound βeq Value Substituents
Diethylphosphate 1.87 Ethoxy (OCH₂CH₃)
Diphenylphosphate 1.30 Phenyl (C₆H₅)
Diphenylphosphinate 1.22 Methyl (CH₃), Phenyl

Toxicity and Environmental Impact

Metabolite Persistence

DEP is the predominant urinary metabolite of OPPs, with concentrations in pregnant women reaching up to 52.50 µg/L , higher than dimethylphosphate (DMP, 42.50 µg/L) and diethylthiophosphate (DETP, 58.20 µg/L) . Its lipophilicity contributes to prolonged retention in fatty tissues, increasing its bioaccumulation risk compared to hydrophilic analogs like dimethylphosphate .

Health Outcomes

In epidemiological studies, DEP showed the strongest association with diabetes among OPP metabolites, contributing 36.84% to the weighted quantile sum (WQS) index . In contrast, dimethyl metabolites (e.g., DMP) exhibited weaker correlations, suggesting structural differences in metabolic activation .

Ionic Liquids

DEP-based ionic liquids, such as [C₂mim][Et₂PO₄], demonstrate superior solubility for terephthalic acid (63.4 g/100 g IL at 100°C ) compared to acetate or chloride analogs (Table 2). This is attributed to the Lewis basicity of the this compound anion, which enhances interactions with carboxylic acids .

Table 2: Solubility of Terephthalic Acid in Ionic Liquids

Ionic Liquid Anion Solubility (g/100 g IL, 100°C)
[C₂mim][Et₂PO₄] This compound 63.4
[C₄mim][OAc] Acetate 24.7
[C₂mim]Cl Chloride 52.2

Drug Design

Phosphosulindac, a DEP-modified NSAID, shows enhanced anticancer activity compared to unmodified sulindac. The this compound group improves bioavailability and target specificity, reducing off-target toxicity . Similar modifications in betulin derivatives (e.g., C30-diethylphosphate betulin) have shown potent anti-HIV-1 activity, highlighting DEP’s role in enhancing pharmacodynamic properties .

Environmental Detection and Prenatal Exposure

DEP is detected in amniotic fluid at concentrations up to 4.19 µg/L, indicating transplacental transfer . In contrast, metabolites like para-nitrophenol (pNP) are less frequently detected, underscoring DEP’s stability and persistence in biological systems .

Biological Activity

Diethylphosphate (DEP) is a significant metabolite of organophosphate pesticides, which are widely used in agriculture. Understanding the biological activity of DEP is crucial due to its implications for human health and environmental safety. This article reviews the biological effects of DEP, focusing on its endocrine-disrupting potential, interactions with gut microbiota, and implications for metabolic health.

Overview of this compound

This compound is produced when organophosphates are metabolized in the body. It is commonly detected in human urine and serves as a biomarker for exposure to organophosphate pesticides. The primary concern surrounding DEP is its potential to disrupt endocrine functions and alter metabolic processes.

Hormonal Effects

Research has shown that chronic exposure to DEP can lead to significant hormonal disturbances. A study involving adult male rats indicated that DEP exposure resulted in thyroid hormone disorders, mimicking symptoms of hyperthyroidism. Specifically, DEP affected serum levels of thyroid hormones and related metabolic indicators, while not significantly altering sex hormone levels or spermatogenesis .

Table 1: Effects of this compound on Hormonal Levels in Rats

Hormone TypeEffect of DEP ExposureReference
Thyroid HormonesIncreased levels indicating hyperthyroidism
Sex HormonesNo significant change
Inflammatory CytokinesDecreased IL-6 levels

Interaction with Gut Microbiota

DEP has been shown to influence gut microbiota composition, which can impact overall health. High doses of DEP enriched certain beneficial bacterial genera associated with butyrate production, such as Alloprevotella and Intestinimonas. This alteration in microbiota led to increased levels of estradiol and decreased triglycerides and low-density lipoprotein cholesterol (LDL-C) in rats .

Table 2: Changes in Gut Microbiota Due to DEP Exposure

Microbial GenusChange ObservedReference
AlloprevotellaIncreased
IntestinimonasIncreased
Clostridium sensu stricto 1Increased

Neurotoxicity and Acetylcholinesterase Activity

Unlike many organophosphates, DEP does not exhibit significant neurotoxic effects at comparable doses. Studies have indicated that while organophosphates typically inhibit acetylcholinesterase (AChE) activity, DEP does not bind effectively to the active site of AChE due to its structural characteristics . This distinction suggests that while DEP may be a metabolite of neurotoxic compounds, it does not retain the same level of neurotoxic activity.

Case Studies and Research Findings

  • Thyroid Hormone Disruption : A study demonstrated that chronic exposure to DEP caused alterations in thyroid hormone-related genes in rat liver tissues, indicating potential long-term effects on endocrine function .
  • Microbiome Alterations : Another investigation revealed that high-dose exposure to DEP significantly altered gut microbiota composition, which correlated with changes in metabolic markers such as triglycerides and cholesterol levels .
  • Cytokine Response : Research indicated that DEP exposure led to decreased levels of pro-inflammatory cytokines like IL-6, suggesting a complex interaction between DEP and immune responses .

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for detecting diethylphosphate (DEP) in biological samples?

DEP is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for polar metabolites. Urine samples are commonly analyzed, with protocols involving enzymatic hydrolysis to release conjugated metabolites, followed by solid-phase extraction (SPE) for purification . Key parameters include:

  • Internal standards : Isotope-labeled DEP (e.g., deuterated DEP) to correct for matrix effects.
  • Detection limits : Sub-ppb levels (e.g., 0.1 µg/L) are achievable with optimized LC gradients and MS/MS transitions .

Q. How should researchers prepare samples for DEP analysis in human biomonitoring studies?

Sample preparation involves:

Collection : 24-hour urine samples stored at -80°C to prevent degradation.

Pre-treatment : Addition of preservatives (e.g., acetic acid) to stabilize metabolites.

Extraction : SPE cartridges (e.g., Oasis HLB) to isolate DEP from interfering compounds like urea .
Critical step : Validate recovery rates (≥80%) using spiked samples to ensure reproducibility.

Q. What statistical approaches are recommended for interpreting DEP exposure data in epidemiological studies?

  • Normalization : Adjust for urinary creatinine to account for dilution effects.
  • Covariate adjustment : Include age, diet (e.g., recent consumption of poultry, which may contain DEP residues), and proximity to agricultural fields (<60 m vs. >60 m) .
  • Multivariate regression : Model DEP levels against neurodevelopmental outcomes, controlling for confounders like socioeconomic status .

Advanced Research Questions

Q. How can conflicting data on DEP neurotoxicity be resolved in mechanistic studies?

Contradictions often arise from differences in:

  • Model systems : Rodent vs. human neuronal cell lines may show varying sensitivity to DEP due to metabolic differences.
  • Exposure windows : Prenatal vs. adult exposure studies yield divergent results on synaptic plasticity .
    Methodological solution :
  • Conduct in vitro assays using human-induced pluripotent stem cell (iPSC)-derived neurons to bridge animal-human gaps.
  • Apply metabolomics to identify DEP-induced perturbations in acetylcholine esterase pathways .

Q. What experimental designs are optimal for studying DEP’s role in ionic liquid (IL) applications?

DEP-based ILs (e.g., [EtMeIm]+[Et2PO4]-) are used in CO2 capture and cellulose dissolution. Key considerations:

  • Solubility measurements : Use high-pressure autoclaves at 313.15–353.15 K and ≤60 bar to simulate industrial conditions .
  • Viscosity optimization : Screen DEP-ILs with co-solvents (e.g., water) to reduce viscosity without compromising CO2 absorption capacity .

Q. How can computational modeling improve DEP risk assessment?

  • QSAR models : Predict DEP’s reactivity with biomolecules using descriptors like logP (partition coefficient) and molecular polar surface area .
  • Toxicokinetic modeling : Integrate physiologically based pharmacokinetic (PBPK) models with NHANES biomonitoring data to estimate dose-response relationships in children .

Q. Data Contradiction Analysis

Q. Why do DEP levels vary widely across biomonitoring studies?

Discrepancies arise from:

  • Geographic factors : Higher DEP in agricultural communities vs. urban areas due to pesticide drift .
  • Analytical variability : Differences in LC-MS/MS calibration protocols (e.g., ion suppression effects in urine matrices) .
    Resolution strategy :
  • Harmonize protocols via inter-laboratory comparisons (e.g., CDC’s NHANES quality control framework) .
  • Use meta-analysis to pool data from studies with comparable detection limits and normalization methods .

Q. Tables for Key Research Parameters

Parameter Typical Range Reference
Urinary DEP detection limit0.1–0.5 µg/L
CO2 solubility in DEP-ILs0.5–1.2 mol CO2/mol IL at 60 bar
NHANES child exposure (6–11 yrs)Geometric mean: 2.47 ppb

Properties

IUPAC Name

diethyl hydrogen phosphate
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InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)
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InChI Key

UCQFCFPECQILOL-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(O)OCC
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Molecular Formula

C4H11O4P
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Related CAS

2870-30-6 (hydrochloride salt), 31636-06-3 (chromium(+3) salt)
Record name Diethyl phosphate
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DSSTOX Substance ID

DTXSID1044699
Record name Diethyl hydrogen phosphate
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Molecular Weight

154.10 g/mol
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Physical Description

Colorless clear liquid; [MSDSonline], Solid
Record name Diethyl phosphate
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CAS No.

598-02-7, 53397-17-4, 51501-07-6, 52932-96-4
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Record name Phosphoric acid, diethyl ester
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Synthesis routes and methods

Procedure details

100 parts by weight of diethyl hydrogen phosphite and 50 parts by weight of phosphoric acid are mixed and reacted. The reaction is exothermic and the temperature of the reactants are keep below their boiling point for 30 minutes to 1 hour thereby producing a diethyl hydrogen-phosphoric acid compound.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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